molecular formula C4H6N4O B022253 2,4-Diamino-6-hydroxypyrimidine CAS No. 56-06-4

2,4-Diamino-6-hydroxypyrimidine

Cat. No.: B022253
CAS No.: 56-06-4
M. Wt: 126.12 g/mol
InChI Key: SWELIMKTDYHAOY-UHFFFAOYSA-N
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Description

2,4-Diamino-6-hydroxypyrimidine is an organic compound with the molecular formula C4H6N4O. It is a pyrimidine derivative that contains two amino groups at positions 2 and 4, and a hydroxyl group at position 6. This compound is known for its role as a selective inhibitor of GTP cyclohydrolase I, which is the rate-limiting enzyme in the de novo synthesis of pterins .

Biochemical Analysis

Biochemical Properties

2,4-Diamino-6-hydroxypyrimidine plays a crucial role in biochemical reactions by inhibiting GTP cyclohydrolase I. This enzyme is essential for the synthesis of tetrahydrobiopterin, a cofactor for several important enzymes, including nitric oxide synthase and aromatic amino acid hydroxylases. By inhibiting GTP cyclohydrolase I, this compound effectively blocks the production of tetrahydrobiopterin, leading to a decrease in nitric oxide production and other related biochemical processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In endothelial cells, for example, the inhibition of tetrahydrobiopterin synthesis by this compound results in reduced nitric oxide production, which can impact vascular function and blood pressure regulation. Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by modulating the availability of tetrahydrobiopterin .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to GTP cyclohydrolase I and inhibiting its activity. This inhibition is not direct but occurs through an interaction with the GTP cyclohydrolase I feedback regulatory protein, which modulates the enzyme’s activity. The presence of this regulatory protein is essential for the inhibitory effect of this compound, highlighting the complexity of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that the inhibitory effects on GTP cyclohydrolase I and subsequent biochemical processes can persist, although the degree of inhibition may decrease with time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits GTP cyclohydrolase I without causing significant adverse effects. At higher doses, toxic effects such as increased intestinal permeability and gastrointestinal ulcers have been observed. These findings highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in the metabolic pathway of tetrahydrobiopterin synthesis. By inhibiting GTP cyclohydrolase I, the compound disrupts the production of tetrahydrobiopterin, affecting the activity of enzymes that rely on this cofactor. This disruption can lead to altered metabolic flux and changes in metabolite levels, impacting various physiological processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with GTP cyclohydrolase I and other related proteins. The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,4-diamino-6-hydroxypyrimidine involves the cyclization of guanidine with cyanoacetic acid. The reaction typically proceeds under basic conditions, often using sodium methoxide in methanol as the base and solvent. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired pyrimidine ring .

Industrial Production Methods

In industrial settings, this compound can be produced by chlorinating this compound using phosphorus oxychloride. The reaction is quenched with alcohols, and the product is isolated by neutralizing the hydrochloride salt with ammonia water. This method offers a high recovery rate and is cost-effective due to the recyclability of the by-products .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-hydroxypyrimidine undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.

Common Reagents and Conditions

    Phosphorus Oxychloride: Used for chlorination reactions.

    Sodium Methoxide: Used as a base in cyclization reactions.

    Alcohols: Used for quenching reactions.

Major Products Formed

Scientific Research Applications

2,4-Diamino-6-hydroxypyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-chloropyrimidine: Similar structure but with a chlorine atom instead of a hydroxyl group.

    2,4-Diamino-5-nitroso-6-hydroxypyrimidine: Contains a nitroso group at position 5.

Uniqueness

2,4-Diamino-6-hydroxypyrimidine is unique due to its specific inhibition of GTP cyclohydrolase I, which makes it a valuable tool in studying the biosynthesis of pterins and nitric oxide. Its ability to act as a corrosion inhibitor also sets it apart from other pyrimidine derivatives .

Properties

IUPAC Name

2,4-diamino-1H-pyrimidin-6-one
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InChI

InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9)
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InChI Key

SWELIMKTDYHAOY-UHFFFAOYSA-N
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Canonical SMILES

C1=C(N=C(NC1=O)N)N
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Molecular Formula

C4H6N4O
Record name 2,4-diamino-6-hydroxypyrimidine
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Related CAS

58470-85-2 (sulfate)
Record name 2-Aminoisocytosine
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DSSTOX Substance ID

DTXSID4049038
Record name 2,4-Diamino-6-hydroxypyrimidine
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Molecular Weight

126.12 g/mol
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Physical Description

Solid
Record name 2,4-Diamino-6-hydroxypyrimidine
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CAS No.

100643-27-4, 56-06-4, 143504-99-8
Record name 2,6-Diamino-4-pyrimidinol
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Record name 4(3H)-Pyrimidinone, 2,6-diamino-
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Record name 2,6-diamino-1H-pyrimidin-4-one
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Record name 2,4-Diamino-6-hydroxypyrimidine
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Melting Point

286 °C
Record name 2,4-Diamino-6-hydroxypyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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